

Application Notes: L-745,870 Hydrochloride in Schizophrenia Research

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Compound of Interest

Compound Name: L-745870 hydrochloride

Cat. No.: B1649282

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Introduction

L-745,870 hydrochloride is a potent, selective, and orally active antagonist of the dopamine D4 receptor.[1][2] Initially developed with the hypothesis that selective D4 antagonism could offer antipsychotic efficacy with a reduced risk of extrapyramidal side effects, it has become a valuable pharmacological tool for investigating the role of the D4 receptor in the pathophysiology of schizophrenia.[3][4] While clinical trials ultimately showed L-745,870 to be ineffective in treating acute psychosis in schizophrenic patients, its high selectivity makes it an excellent probe for dissecting the function of the D4 receptor in various preclinical models of the disorder.[3][5]

Mechanism of Action

L-745,870 is a competitive antagonist with high affinity for the human dopamine D4 receptor.[4][6] It binds to the D4 receptor, preventing the endogenous ligand dopamine from binding and activating it.[6] The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are coupled to Gi/o proteins.[1] Activation of the D4 receptor by an agonist like dopamine typically leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[4][7] L-745,870 blocks this signaling cascade.[1][4] Due to its high selectivity, it allows researchers to isolate the effects of D4 receptor blockade from the broader effects on D2, D3, and other receptors that are common with traditional antipsychotics.[4][8]

Applications in Schizophrenia Models

L-745,870 is utilized in various animal models that aim to replicate the positive, negative, and cognitive symptoms of schizophrenia.

- **Models of Psychosis (Positive Symptoms):** It has been tested in models such as amphetamine-induced hyperlocomotion. However, unlike classic and atypical antipsychotics, L-745,870 failed to antagonize amphetamine-induced hyperactivity at doses selective for the D4 receptor, suggesting D4 receptor antagonism alone is not sufficient to produce a typical neuroleptic-like profile.[\[9\]](#)
- **Models of Sensorimotor Gating Deficits:** Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating that is deficient in schizophrenic patients. L-745,870 was found to be ineffective at reversing PPI deficits induced by the dopamine agonist apomorphine.[\[9\]](#)
- **Models of Cognitive Deficits:** Cognitive impairment is a core feature of schizophrenia.[\[10\]](#)[\[11\]](#) L-745,870 has been used in models like the Novel Object Recognition (NOR) test to probe the role of the D4 receptor in cognition.[\[12\]](#) For instance, it has been shown to impair NOR in normal rats and to block the cognitive-enhancing effects of certain atypical antipsychotics in the phencyclidine (PCP) model of schizophrenia.[\[12\]](#) This suggests a complex role for the D4 receptor in cognitive processes.

Despite its failure as a standalone antipsychotic in humans, L-745,870 remains an indispensable tool for preclinical research, helping to clarify the specific contributions of the dopamine D4 receptor to behaviors relevant to schizophrenia.[\[3\]](#)[\[9\]](#)

Data Presentation

Table 1: Receptor Binding Profile of L-745,870

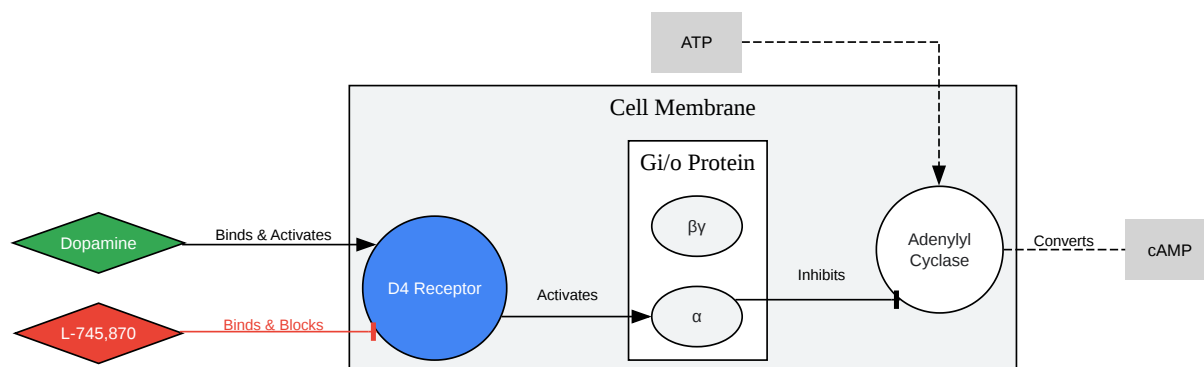
| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity vs. D4 |
|-------------------------|--|--------------------|
| Dopamine D4 | 0.43 - 0.51[1][4][8] | - |
| Dopamine D2 | 960[1][8] | >2000-fold[4] |
| Dopamine D3 | 2300[1][8] | >5000-fold |
| 5-HT2 | Moderate Affinity (<300 nM IC50)[4] | >1000-fold[8] |
| Sigma Sites | Moderate Affinity (<300 nM IC50)[4] | Not specified |
| α -Adrenoceptors | Moderate Affinity (<300 nM IC50)[1][4] | Not specified |

Table 2: Summary of In Vivo Behavioral Effects of L-745,870 in Rodent Models

| Behavioral Model | Species | Dose Range | Outcome |
|---|---------|---------------|---|
| Amphetamine-Induced Hyperactivity | Mice | Not specified | Failed to antagonize at D4-selective doses. [9] |
| Conditioned Avoidance Responding | Rats | Not specified | Did not impair responding at D4-selective doses.[9] |
| Apomorphine-Induced Prepulse Inhibition (PPI) Deficit | Rats | Not specified | Failed to reverse the deficit.[9] |
| Spontaneous Locomotor Activity | Rats | 30 mg/kg | Significantly reduced activity.[9] |
| Rotarod Motor Performance | Mice | 100 mg/kg | Reduced time spent on the revolving rod. [9] |
| Novel Object Recognition (NOR) | Rats | Not specified | Impaired performance in normal rats.[12] |

Visualizations

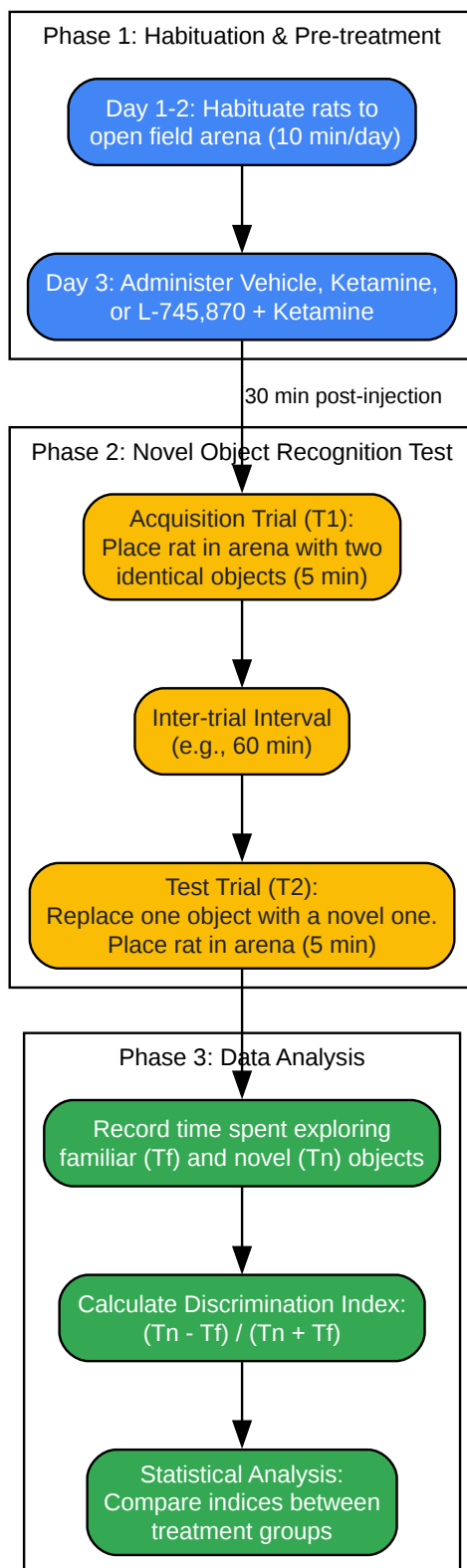
Signaling Pathway Diagram

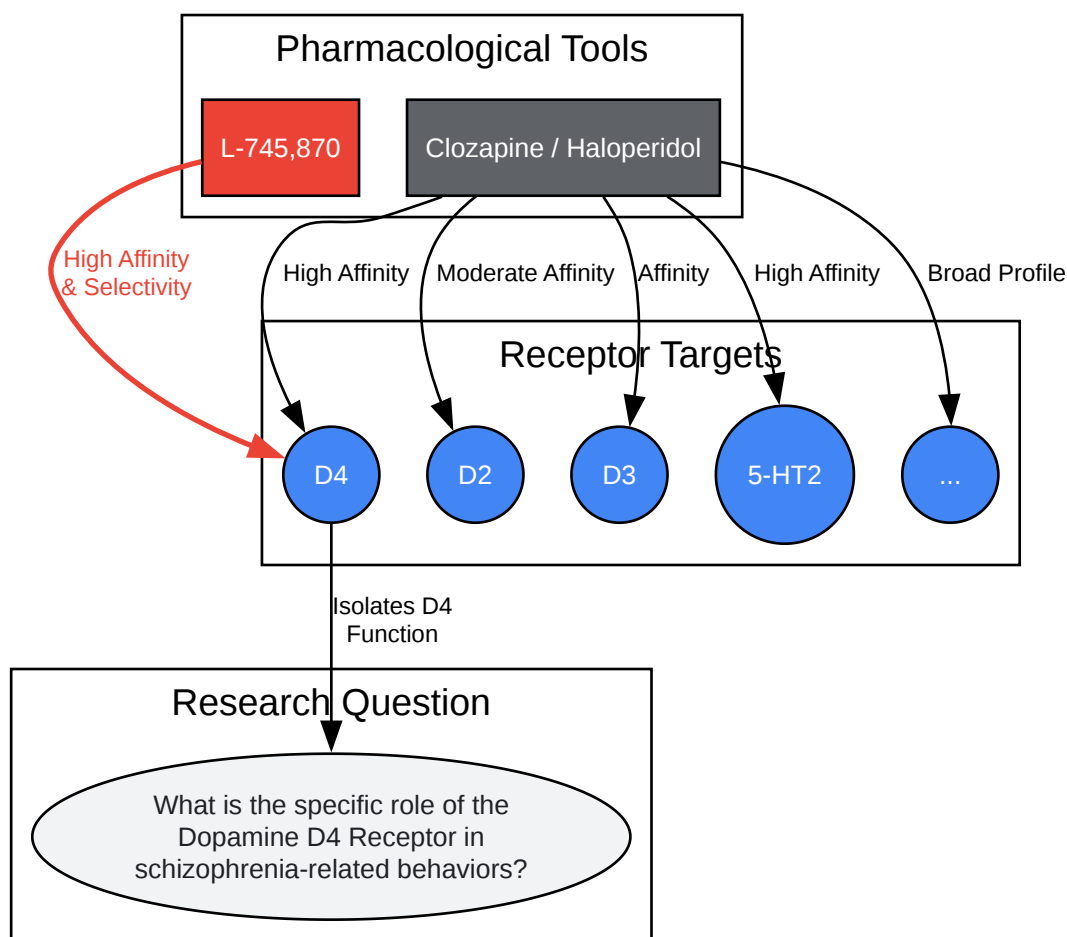


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Caption: L-745,870 blocks dopamine's inhibitory effect on adenylyl cyclase.

Experimental Workflow Diagram





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